Patent

US05362744

Procedure details

To a warm (50° C.), stirred solution of N'-phenylhydrazinecarboximidamide monohydroiodide (86.4 g, 0.31 mol) in water (300 mL) was added in one portion 70% nitric acid (2.80 mL, 0.0435 mol) followed by dropwise addition of a solution of silver nitrate (52.66 g, 0.3100 mol) in water (70 mL). The resulting suspension was allowed to cool over 30 minutes. To the still warm (+35° C.) mixture was added concentrated hydrochloric acid (3.6 mL). The solids were filtered off and washed with hot water (60 mL). The filtrate and washings were combined and acidified with concentrated hydrochloric acid (22.3 mL). The mixture was chilled (+5° C.) and stirred while a solution of sodium nitrite (21.46 g, 0.3110 mol) in water (70 mL) was added dropwise. The temperature of the solution was kept below 8° C. by controlling the addition rate. The solution was stirred for 15 minutes. To the mixture was added powdered sodium carbonate (36.14 g, 0.341 mol) in small portions to avoid excessive foaming. The resulting precipitate was stirred for 2 days. The solids were filtered off, washed with water (3×20 mL), and dried under house vacuum/air bleed at 45° C.; yield 38.77 g (77.4%), mp=158.5°-159.5° C.

Quantity

86.4 g

Type

reactant

Reaction Step One

Identifiers

|

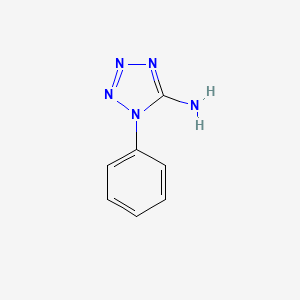

REACTION_CXSMILES

|

I.[C:2]1([N:8]=[C:9]([NH:11][NH2:12])[NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:13]([O-])(O)=O.Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O.[N+]([O-])([O-])=O.[Ag+]>[C:2]1([N:8]2[C:9]([NH2:10])=[N:11][N:12]=[N:13]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,4.5,6.7.8,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

86.4 g

|

|

Type

|

reactant

|

|

Smiles

|

I.C1(=CC=CC=C1)N=C(N)NN

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

2.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

3.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

21.46 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

36.14 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

52.66 g

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ag+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool over 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

To the still warm (+35° C.) mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hot water (60 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was chilled (+5° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 8° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting precipitate was stirred for 2 days

|

|

Duration

|

2 d

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (3×20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under house vacuum/air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bleed at 45° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |